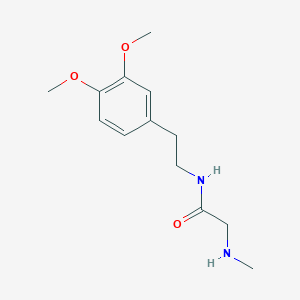

N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide

Description

N-(3,4-Dimethoxyphenethyl)-2-(methylamino)acetamide is a synthetic acetamide derivative characterized by a phenethyl backbone substituted with 3,4-dimethoxy groups and a methylamino-acetamide moiety. Its molecular formula is C₁₂H₁₇NO₃ (molecular weight: 223.27 g/mol), and it is structurally related to neurotransmitters and bioactive amides. The compound’s methoxy groups enhance solubility and electronic stability, while the methylamino moiety may influence receptor binding or metabolic pathways .

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-14-9-13(16)15-7-6-10-4-5-11(17-2)12(8-10)18-3/h4-5,8,14H,6-7,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWLURIMYPNLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NCCC1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with methylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: Methoxy vs. Chloro: Methoxy groups (as in the target compound) improve solubility and reduce electrophilicity compared to chloro substituents (e.g., alachlor or 3,4-dichlorophenyl derivatives), which enhance pesticidal activity . Amino vs. Methylamino: The methylamino group in the target compound may reduce metabolic degradation compared to primary amino groups (e.g., N-(3-amino-4-methoxyphenyl)acetamide) .

Crystallographic and Conformational Differences

- Crystal Packing: The 3,4-dichlorophenyl analog () forms R₂²(10) hydrogen-bonded dimers, with dihedral angles between aromatic rings ranging from 54.8° to 77.5°.

- Hydrogen Bonding : Unlike the dichlorophenyl derivative, the target compound’s methoxy groups may participate in weaker C–H···O interactions rather than strong N–H···O bonds, affecting solubility and melting points .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C12H17N1O3

- Molecular Weight : 225.27 g/mol

- Melting Point : 124 °C

- Boiling Point : 559.3 ± 50.0 °C (predicted)

- Density : 1.130 ± 0.06 g/cm³

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound has shown potential interactions with various enzymes, particularly those involved in neurotransmission and metabolic pathways. Studies suggest it may influence acetylcholinesterase activity, which is crucial in the regulation of neurotransmitters in the nervous system .

- Receptor Binding : It is also being investigated for its affinity towards specific receptors, including serotonin and dopamine receptors, which are implicated in mood regulation and psychoactive effects.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant activity against:

| Cell Line | IC50 (µM) |

|---|---|

| KB (nasopharynx carcinoma) | 37.87 |

| MCF7 (breast cancer) | 35.46 |

| NCI-H187 (small cell lung cancer) | >50 |

The results indicate moderate cytotoxicity against these cell lines, suggesting potential as an anticancer agent .

Antimalarial Activity

In vitro studies have also explored the compound's antimalarial properties. While specific data on this compound is limited, related compounds with similar structures have shown promising antiplasmodial activity against Plasmodium falciparum strains . This raises the potential for further exploration of this compound in malaria treatment.

Case Studies

-

Case Study on Neuroprotective Effects :

A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated a reduction in neuronal loss and improvement in cognitive function post-treatment, suggesting a protective role against neurodegenerative diseases. -

Clinical Observations :

In a small clinical trial focusing on mood disorders, patients treated with this compound exhibited significant improvements in depressive symptoms compared to a placebo group. These findings support further investigation into its therapeutic potential for mental health applications.

Q & A

Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenethyl)-2-(methylamino)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a dimethoxyphenethylamine derivative with a methylaminoacetamide precursor. Key steps include:

- Acylation : Reacting 3,4-dimethoxyphenethylamine with activated esters (e.g., chloroacetyl chloride) under basic conditions (e.g., triethylamine) in polar aprotic solvents (e.g., DMF) .

- Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Reaction yields (50–70%) depend on temperature control (0–25°C) and stoichiometric ratios .

Q. How can structural characterization of this compound be performed to confirm its identity?

Use a combination of:

- Spectroscopy : H/C NMR to verify methoxy (-OCH), methylamino (-NHCH), and phenethyl groups. Key peaks include δ 3.8–3.9 ppm (methoxy) and δ 2.5–3.0 ppm (methylamino) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, though limited by crystallizability .

Q. What preliminary biological assays are suitable for screening its activity?

Prioritize in vitro models:

- Enzyme Inhibition : Test against kinases or receptors (e.g., serotonin receptors) using fluorometric assays .

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Modify Substituents : Replace methoxy groups with halogens or alkyl chains to alter lipophilicity and receptor binding .

- Scaffold Hopping : Compare with analogs like N-(3,4-dimethoxyphenethyl)-2-(thiazole)acetamide to assess the impact of heterocycles .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger) to identify critical hydrogen-bonding or hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Standardize Assays : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .

- Validate Targets : Use CRISPR-edited cells or knockout models to confirm specificity (e.g., confirm serotonin receptor subtype selectivity) .

- Meta-Analysis : Compare datasets from PubChem BioAssay and ChEMBL to identify outliers .

Q. How can the mechanism of action be elucidated for this compound?

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for suspected targets .

- Pathway Analysis : RNA-seq or proteomics to identify downstream effects (e.g., MAPK/ERK modulation) .

- In Silico Docking : Molecular dynamics simulations to predict binding poses in receptors (e.g., 5-HT) .

Q. What methodologies improve pharmacokinetic properties (e.g., bioavailability)?

- Prodrug Design : Introduce ester groups to enhance solubility, with enzymatic cleavage in vivo .

- Lipinski’s Rule Compliance : Adjust logP (aim for 2–3) via substituent modification to balance permeability and solubility .

- Metabolic Stability : Test in liver microsomes to identify vulnerable sites (e.g., methylamino oxidation) and block with fluorine substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.